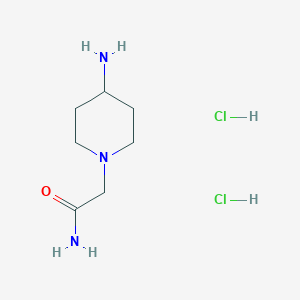

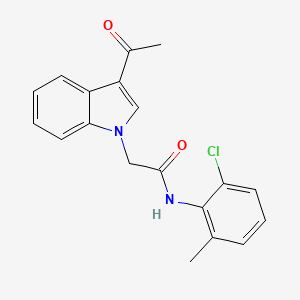

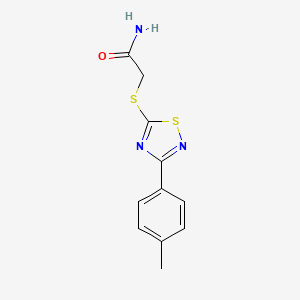

![molecular formula C14H11N3O5S B2491838 N-[5-(3-methylsulfonylphenyl)-1,3,4-oxadiazol-2-yl]furan-2-carboxamide CAS No. 886928-77-4](/img/structure/B2491838.png)

N-[5-(3-methylsulfonylphenyl)-1,3,4-oxadiazol-2-yl]furan-2-carboxamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

The synthesis of related oxadiazole derivatives typically involves the cyclization of acylhydrazides under specific conditions. For example, the synthesis of 5-furan-2-yl[1,3,4]oxadiazole-2-thiol and related derivatives from furan-2-carboxylic acid hydrazide has been documented, showcasing the methods to synthesize compounds with similar structures to our compound of interest through steps like Mannich base formation and subsequent reactions (Koparır, Çetin, & Cansiz, 2005).

Molecular Structure Analysis

The structural analysis of oxadiazole derivatives reveals their potential for various biological activities. For instance, the crystal structure determination of related compounds helps understand their binding affinities and interactions with biological targets. The molecular structure of N-piperazinylphenyl biphenylcarboxamides and biphenylsulfonamides, for example, has been determined to study their selectivity and potency as 5-HT(1B/1D) antagonists (Liao et al., 2000). This highlights the importance of molecular structure analysis in understanding the properties and potential applications of such compounds.

Chemical Reactions and Properties

Oxadiazole derivatives are known for their reactivity in various chemical reactions, including nucleophilic substitutions and electrophilic additions, due to the presence of reactive functional groups. The synthesis and reactivity of 2-(furan-2-yl)benzo[e][1,3]benzothiazole, for instance, involve electrophilic substitution reactions, showcasing the chemical versatility of furan-containing compounds similar to our target molecule (Aleksandrov & El’chaninov, 2017).

Physical Properties Analysis

The physical properties of oxadiazole and furan derivatives, including melting points, solubility, and stability, are influenced by their molecular structure. For example, compounds based on 3-amino-4-(5-methyl-1,2,4-oxadiazol-3-yl)furazan exhibit moderate thermal stabilities and insensitivity towards impact and friction, indicating the influence of the oxadiazole ring on the compound's physical stability (Yu et al., 2017).

Chemical Properties Analysis

The chemical properties of N-[5-(3-methylsulfonylphenyl)-1,3,4-oxadiazol-2-yl]furan-2-carboxamide, such as reactivity, acidity, and potential for forming chemical bonds, can be inferred from studies on similar compounds. For example, the synthesis of 3-arylsulfonylmethyl-1,2,4-oxadiazole-5-carboxylic acid derivatives demonstrates the reactivity of the sulfonylmethyl and oxadiazole groups in forming new compounds with potential biological activity (Santilli & Morris, 1979).

Aplicaciones Científicas De Investigación

Synthesis and Structural Analysis

Compounds related to N-[5-(3-methylsulfonylphenyl)-1,3,4-oxadiazol-2-yl]furan-2-carboxamide have been synthesized from furan-2-carboxylic acid hydrazide, showcasing the chemical versatility and reactivity of furan-based compounds. These include derivatives like 5-Furan-2yl[1,3,4]oxadiazole-2-thiol, which are synthesized and structurally characterized, highlighting their potential in creating a variety of biologically active molecules (Koparır, Çetin, & Cansiz, 2005).

Biological Activities and Applications

Research on furan and oxadiazole derivatives has shown a wide range of biological activities, which can offer insight into the potential uses of this compound:

Antimicrobial Activities : Synthesized oxadiazole derivatives have demonstrated significant antibacterial and antifungal activities, suggesting the potential of similar compounds in developing new antimicrobial agents (Jafari et al., 2017).

Anticancer Properties : Thioxothiazolidin-4-one derivatives, with structural similarity to oxadiazole compounds, have shown anticancer and antiangiogenic effects in vivo, indicating the potential therapeutic applications of related compounds in cancer treatment (Chandrappa et al., 2010).

High-Performance Materials : Furanic-aliphatic polyamides, based on furan-2,5-dicarboxylic acid (similar backbone structure), have been explored as sustainable alternatives to polyphthalamides in high-performance materials, showcasing the versatility of furan derivatives in material science (Jiang et al., 2015).

Mecanismo De Acción

Target of action

The compound contains a furan ring and a 1,3,4-oxadiazole ring, both of which are common motifs in medicinal chemistry and are known to interact with a variety of biological targets . The exact target would depend on the specific configuration and substitution pattern of the molecule.

Mode of action

The mode of action would depend on the specific biological target of the compound. For instance, it could act as an inhibitor, activator, or modulator of its target. The methylsulfonylphenyl group might play a role in binding to the target due to its polarity and potential for forming hydrogen bonds .

Biochemical pathways

Without specific information, it’s hard to predict the exact biochemical pathways this compound might affect. Compounds with similar structures have been found to have antiviral, anti-inflammatory, and anticancer activities, suggesting they might interact with pathways related to these processes .

Pharmacokinetics

The ADME properties (Absorption, Distribution, Metabolism, and Excretion) of the compound would depend on various factors including its size, polarity, and stability. The presence of the furan and 1,3,4-oxadiazole rings could potentially influence these properties .

Result of action

The molecular and cellular effects would depend on the specific biological target and mode of action of the compound. For instance, if the compound acts as an inhibitor of a particular enzyme, it could lead to decreased activity of that enzyme and subsequent changes in cellular processes .

Action environment

Environmental factors such as pH, temperature, and the presence of other molecules could influence the action, efficacy, and stability of the compound. For instance, the stability of the furan ring might be affected by acidic or basic conditions .

Propiedades

IUPAC Name |

N-[5-(3-methylsulfonylphenyl)-1,3,4-oxadiazol-2-yl]furan-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11N3O5S/c1-23(19,20)10-5-2-4-9(8-10)13-16-17-14(22-13)15-12(18)11-6-3-7-21-11/h2-8H,1H3,(H,15,17,18) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PJSIIMFUTWDIQA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)C1=CC=CC(=C1)C2=NN=C(O2)NC(=O)C3=CC=CO3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11N3O5S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

333.32 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

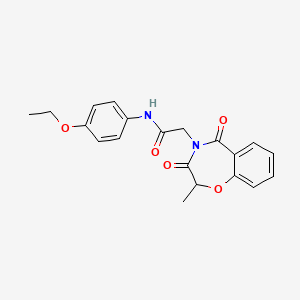

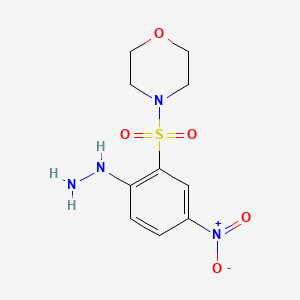

![N-(2,4-dimethoxyphenyl)-2-((4-methoxybenzo[d]thiazol-2-yl)(methyl)amino)acetamide](/img/structure/B2491758.png)

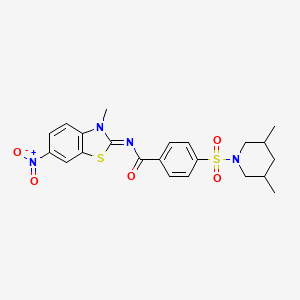

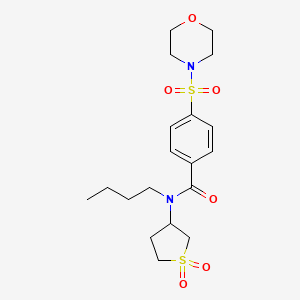

![4-((3-(4-ethoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)-6-(ethylsulfonyl)-2H-benzo[b][1,4]oxazin-3(4H)-one](/img/structure/B2491760.png)

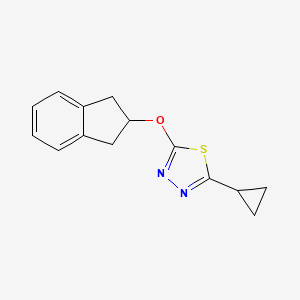

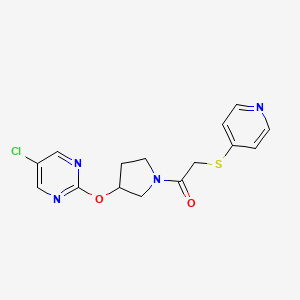

![N-(8-chloro-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)butyramide](/img/structure/B2491767.png)

![4-[butyl(methyl)sulfamoyl]-N-(3-cyanothiophen-2-yl)benzamide](/img/structure/B2491772.png)

![1-butyl-3-(4-fluorophenyl)-7,9-dimethyl-4H-purino[8,7-c][1,2,4]triazine-6,8-dione](/img/structure/B2491774.png)